(1,3-benzodioxol-5-yloxy)acetonitrile
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Overview
Description
(1,3-benzodioxol-5-yloxy)acetonitrile: is an organic compound with the molecular formula C9H7NO3 . It is characterized by a benzodioxole ring attached to an acetonitrile group. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-benzodioxol-5-yloxy)acetonitrile typically involves the reaction of 1,3-benzodioxole with acetonitrile in the presence of a suitable base. The reaction conditions often include:
Temperature: Room temperature to moderate heating.
Solvent: Common solvents include or .
Catalyst/Base: Bases such as potassium carbonate (K2CO3) or sodium hydride (NaH) are frequently used.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
(1,3-benzodioxol-5-yloxy)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding .
Reduction: Reduction reactions can convert the nitrile group to an .
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as or .
Reduction: Reagents like or with a catalyst.
Substitution: Electrophiles such as halogens or sulfonyl chlorides .
Major Products
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Various substituted benzodioxole derivatives.
Scientific Research Applications
(1,3-benzodioxol-5-yloxy)acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1,3-benzodioxol-5-yloxy)acetonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structural modifications. The pathways involved may include signal transduction and metabolic pathways , leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- (1,3-benzodioxol-5-yloxy)acetic acid
- (1,3-benzodioxol-5-yloxy)ethylamine
- (1,3-benzodioxol-5-yloxy)propionitrile
Uniqueness
(1,3-benzodioxol-5-yloxy)acetonitrile is unique due to its specific structural features, which confer distinct reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable intermediate in synthetic chemistry and a promising candidate in biological research .
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c10-3-4-11-7-1-2-8-9(5-7)13-6-12-8/h1-2,5H,4,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOEUHSPBSQPZEB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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